molecular formula C18H29N5O2 B14092536 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14092536
M. Wt: 347.5 g/mol
InChI Key: QEERIOOEVBFZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperidine ring and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a piperidine derivative. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H29N5O2

Molecular Weight

347.5 g/mol

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C18H29N5O2/c1-6-7-23-14(11-22-9-12(2)8-13(3)10-22)19-16-15(23)17(24)21(5)18(25)20(16)4/h12-13H,6-11H2,1-5H3

InChI Key

QEERIOOEVBFZRX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C

Origin of Product

United States

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